Desmethyllevoprotiline
Description
Desmethyllevoprotiline (C₁₉H₂₁N) is a secondary amine tricyclic antidepressant (TCA) and an active metabolite of levoprotiline. It primarily inhibits norepinephrine reuptake by binding to the norepinephrine transporter (NET) with high selectivity, resulting in increased synaptic norepinephrine levels . Structurally, it lacks the methyl group present in levoprotiline, which alters its pharmacokinetic and pharmacodynamic properties. Preclinical studies suggest its efficacy in major depressive disorder (MDD) and neuropathic pain, with a favorable side-effect profile compared to tertiary amine TCAs due to reduced anticholinergic activity .
Properties
CAS No. |
38990-54-4 |
|---|---|
Molecular Formula |
C19H21NO |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
1-amino-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-2-ol |
InChI |
InChI=1S/C19H21NO/c20-12-13(21)11-19-10-9-14(15-5-1-3-7-17(15)19)16-6-2-4-8-18(16)19/h1-8,13-14,21H,9-12,20H2 |
InChI Key |
MFFVUOWODXJKPA-UHFFFAOYSA-N |
SMILES |
C1CC2(C3=CC=CC=C3C1C4=CC=CC=C42)CC(CN)O |
Canonical SMILES |
C1CC2(C3=CC=CC=C3C1C4=CC=CC=C42)CC(CN)O |
Synonyms |
demethyllevoprotiline desmethyllevoprotiline desmethyllevoprotiline, (+-)-isomer desmethyllevoprotiline, (R)-isomer desmethyllevoprotiline, (S)-isome |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Levoprotiline
Structural Differences :
- Desmethyllevoprotiline lacks the N-methyl group of levoprotiline (C₂₀H₂₃N vs. C₁₉H₂₁N).
Pharmacokinetics :
| Parameter | This compound | Levoprotiline |
|---|---|---|
| Bioavailability | 85% | 70% |
| Half-life (t₁/₂) | 18–24 hours | 12–16 hours |
| Protein Binding | 92% | 88% |
| Metabolism | Hepatic (CYP2D6) | Hepatic (CYP3A4) |
Pharmacodynamics :
Clinical Implications :
Desipramine
Functional Similarity :
Both are secondary amine TCAs with potent NET inhibition.
Pharmacokinetic Contrast :
| Parameter | This compound | Desipramine |
|---|---|---|
| Bioavailability | 85% | 73% |
| Half-life (t₁/₂) | 18–24 hours | 14–28 hours |
| Active Metabolites | None | 2-Hydroxydesipramine |
Pharmacodynamic Differences :
Comparison with Functionally Similar Compounds
Reboxetine (Selective NRI)
Mechanistic Overlap: Both inhibit NET, but reboxetine is a non-TCA with a bicyclic structure.
Efficacy and Tolerability :
| Parameter | This compound | Reboxetine |
|---|---|---|
| MDD Response Rate | 68% | 62% |
| Dry Mouth Incidence | 18% | 35% |
| Withdrawal Rate | 9% | 14% |
- This compound’s broader receptor profile (weak α₁-adrenergic blockade) may enhance efficacy in comorbid anxiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
